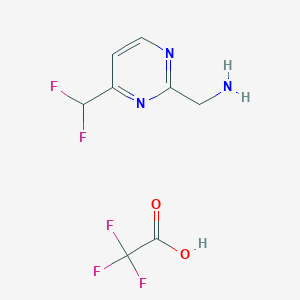
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate is a fluorinated organic compound with the molecular formula C8H8F5N3O2 and a molecular weight of 273.16 g/mol . This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate involves several steps. One common method includes the reaction of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine with trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, its fluorinated structure enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate can be compared with other similar compounds such as:
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in its counterion, which can affect its solubility and reactivity.
(2-(Difluoromethyl)pyridin-4-yl)methanamine: This compound has a pyridine ring instead of a pyrimidine ring, leading to differences in electronic properties and reactivity.
The uniqueness of this compound lies in its trifluoroacetate counterion, which can enhance its stability and solubility in organic solvents, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C8H8F5N3O2 |
|---|---|
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
[4-(difluoromethyl)pyrimidin-2-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7F2N3.C2HF3O2/c7-6(8)4-1-2-10-5(3-9)11-4;3-2(4,5)1(6)7/h1-2,6H,3,9H2;(H,6,7) |
Clé InChI |
CSIJFELSCXYROT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C(F)F)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
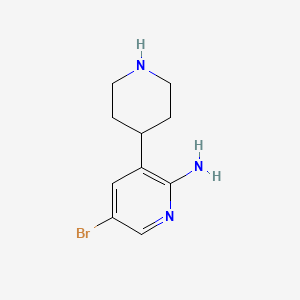
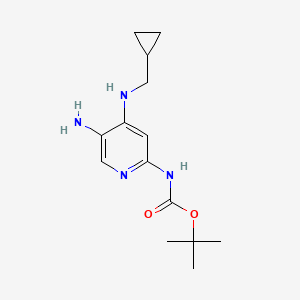
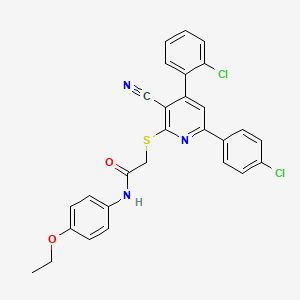
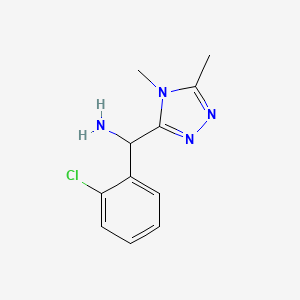
![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
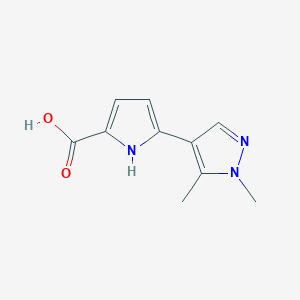
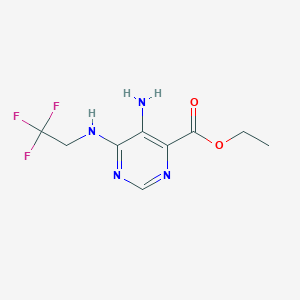
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)


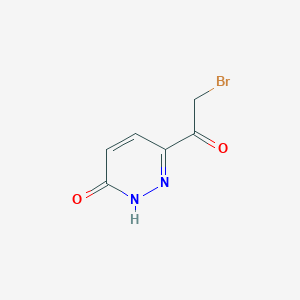
![3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055585.png)

